N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide
Description
N1-((1-Cyclopentylpiperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide is a synthetic oxalamide derivative characterized by a unique N1-(1-cyclopentylpiperidin-4-yl)methyl group and an N2-(4-isopropylphenyl) substituent.
Properties
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(4-propan-2-ylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O2/c1-16(2)18-7-9-19(10-8-18)24-22(27)21(26)23-15-17-11-13-25(14-12-17)20-5-3-4-6-20/h7-10,16-17,20H,3-6,11-15H2,1-2H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGWKYPKCSJUQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the cyclopentylpiperidine intermediate: This step involves the reaction of cyclopentanone with piperidine under acidic conditions to form the cyclopentylpiperidine intermediate.
Introduction of the isopropylphenyl group: The intermediate is then reacted with 4-isopropylbenzoyl chloride in the presence of a base such as triethylamine to introduce the isopropylphenyl group.
Formation of the oxalamide bond: Finally, the compound is treated with oxalyl chloride and a suitable amine to form the oxalamide bond, resulting in the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the production process.
Chemical Reactions Analysis
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide serves as a precursor for synthesizing more complex organic compounds. Its reactivity allows it to participate in various organic reactions, including oxidation and reduction processes.
Biology
- Biological Activity Studies : Research indicates that this compound may interact with specific enzymes and receptors, suggesting potential roles in biochemical pathways. Studies have shown that it can affect enzyme activity, which could lead to new insights into metabolic processes.
Medicine
- Therapeutic Potential : Ongoing research is exploring its use in drug development. Preliminary studies suggest that it may possess properties beneficial for treating diseases related to neurological disorders or cancer due to its interaction with biological targets.
Industrial Applications
The compound is utilized in the development of new materials and as a precursor in the synthesis of industrial chemicals. Its unique properties make it suitable for creating specialized polymers or catalytic agents in chemical manufacturing processes.
In a study assessing the biological activity of this compound, researchers evaluated its effects on enzyme inhibition. The results indicated significant inhibition of specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders.
Case Study 2: Synthesis Optimization
A research team focused on optimizing the synthesis route of this compound to enhance yield and reduce production costs. By modifying reaction conditions and employing automated synthesis techniques, they achieved a 30% increase in yield while maintaining high purity levels.
Mechanism of Action
The mechanism of action of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Analysis
Oxalamides are highly tunable scaffolds, with biological activity and physicochemical properties dictated by N1 and N2 substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Activity Profiles
- Antiviral Activity : Compound 13 () inhibits HIV entry via CD4-binding site interference, attributed to its thiazole and chlorophenyl groups. The target compound lacks these motifs but may exhibit divergent activity due to its cyclopentylpiperidine group .
- Enzyme Inhibition : Compounds in (e.g., 16–18) target cytochrome P450 4F11 and stearoyl-CoA desaturase, highlighting the versatility of oxalamides in enzyme modulation. The target’s isopropylphenyl group may favor hydrophobic enzyme pocket interactions .
Metabolic Stability
- Hydrolysis Resistance: FAO/WHO data indicate that oxalamides like No. 1768 resist amide hydrolysis in hepatocytes, suggesting metabolic stability for the target compound. However, ester-containing analogs (e.g., No. 1776) undergo rapid ester hydrolysis .
- Cyclopentylpiperidine Impact : The bulky N1 substituent may slow oxidative metabolism compared to smaller groups (e.g., methoxy or fluorophenyl in compounds 17–18) .
Biological Activity
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide, identified by its CAS number 953138-40-4, is a compound that has attracted attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.
The synthesis of this compound typically involves the reaction of 1-cyclopentylpiperidin-4-ylmethylamine with phenyl oxalyl chloride. The reaction is conducted under controlled conditions using a base like triethylamine to neutralize hydrochloric acid produced during the process. This method ensures high yield and purity of the final product, which can be further purified through recrystallization or chromatography.
Chemical Properties:
| Property | Value |
|---|---|
| Molecular Formula | C22H33N3O2 |
| Molecular Weight | 371.5 g/mol |
| CAS Number | 953138-40-4 |
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing primarily on its effects on cellular pathways and potential therapeutic applications.
Research indicates that this compound may interact with specific receptors in the central nervous system (CNS), potentially influencing neurotransmitter systems. Its structural similarity to known pharmacological agents suggests it may act as a modulator of neuroactive pathways, possibly exhibiting anxiolytic or analgesic properties.
Pharmacological Studies
- Analgesic Effects : In a study assessing pain relief mechanisms, compounds similar to this compound demonstrated significant inhibition of pain responses in animal models. This suggests potential use in pain management therapies .
- CNS Activity : The compound's ability to cross the blood-brain barrier has been highlighted in pharmacokinetic studies. This property is crucial for developing CNS-active drugs, making it a candidate for further investigation in treating neurological disorders .
- Anti-inflammatory Properties : Preliminary tests have shown that derivatives of this compound can inhibit inflammatory pathways, indicating potential applications in treating inflammatory diseases .
Case Studies
Several case studies have provided insights into the therapeutic potential of this compound:
- Case Study 1 : A study on its analgesic properties revealed that administration led to a significant reduction in pain scores in rodent models compared to controls, suggesting efficacy as a pain reliever.
- Case Study 2 : Research investigating the compound's effects on anxiety-like behaviors showed promising results, with treated subjects exhibiting reduced anxiety levels in standard behavioral tests .
Q & A
Basic Research Questions
Q. What are the critical parameters for synthesizing N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide with high purity?
- Methodological Answer : The synthesis requires multi-step coupling reactions under inert conditions. Key steps include:
- Amide bond formation : Use coupling agents like TBTU or HATU with tertiary amine bases (e.g., TEA) in anhydrous DCM or DMF .
- Piperidine-cyclopentyl linkage : Optimize reaction temperatures (0–25°C) to minimize side reactions, such as epimerization or dimerization .
- Purification : Employ silica gel chromatography or recrystallization with solvents like ethyl acetate/hexane to achieve >95% purity .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm the presence of the cyclopentyl group (δ 1.5–2.5 ppm for CH2) and isopropylphenyl protons (δ 6.8–7.2 ppm) .
- LC-MS/HRMS : Verify molecular weight (e.g., calculated vs. observed m/z) and detect impurities using reverse-phase HPLC with UV detection at 254 nm .
- IR spectroscopy : Identify oxalamide C=O stretches (~1650 cm⁻¹) and secondary amide N-H bends (~3300 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of oxalamide derivatives?
- Methodological Answer :
- Comparative binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity for targets like kinases or GPCRs. For example, conflicting IC50 values may arise from assay conditions (e.g., buffer pH, ionic strength) .
- Structural-activity relationship (SAR) studies : Systematically modify substituents (e.g., isopropylphenyl vs. fluorophenyl) and assess activity shifts using in vitro enzyme inhibition assays .
- Data normalization : Account for batch-to-batch variability in compound purity by integrating LC-MS data with bioactivity results .
Q. What strategies optimize the pharmacokinetic (PK) profile of this compound for in vivo studies?
- Methodological Answer :
- LogP adjustment : Introduce polar groups (e.g., hydroxyl or morpholine) to reduce LogP from >3 (predicted) to <2, enhancing aqueous solubility .
- Metabolic stability : Use liver microsome assays to identify metabolic soft spots (e.g., cyclopentyl oxidation) and stabilize via fluorination or methyl group addition .
- Prodrug design : Mask amide groups with acetyl or PEGylated prodrugs to improve oral bioavailability .
Q. How can computational modeling guide target identification for this compound?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger to screen against targets like RSK2 or HIV entry proteins. Prioritize binding poses with ΔG < -8 kcal/mol .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes (e.g., RMSD < 2 Å) .
- Pharmacophore mapping : Align with known inhibitors (e.g., oxalamide-based kinase inhibitors) to identify critical hydrogen-bond donors/acceptors .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for similar oxalamides?
- Methodological Answer :
- Reaction monitoring : Use in situ FTIR or LC-MS to detect intermediates and optimize stoichiometry (e.g., 1.2 eq of amine for complete coupling) .
- Side reaction mitigation : Add scavengers (e.g., DIPEA for HCl byproducts) or switch solvents (acetonitrile for better temperature control) .
- Yield normalization : Report yields relative to limiting reagent and include purity-adjusted values in publications .
Experimental Design for Mechanistic Studies
Q. What in vitro assays are suitable for elucidating the compound’s mechanism of action?
- Methodological Answer :
- Kinase inhibition profiling : Use a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) at 1 µM concentration to identify off-target effects .
- Cellular uptake assays : Label the compound with a fluorescent tag (e.g., BODIPY) and quantify intracellular accumulation via flow cytometry .
- Apoptosis assays : Measure caspase-3/7 activation in cancer cell lines (e.g., HCT-116) after 48-hour treatment at IC50 doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
